molecular formula C7H12O2 B1589607 3,3-Dimethyl-4-pentenoic acid CAS No. 7796-73-8

3,3-Dimethyl-4-pentenoic acid

Cat. No. B1589607
CAS RN: 7796-73-8
M. Wt: 128.17 g/mol
InChI Key: FYYOTZLMLLTWAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-4-pentenoic acid is a chemical compound with the molecular formula C7H12O2 . It has a molecular weight of 128.17 .


Synthesis Analysis

The synthesis of 3,3-Dimethyl-4-pentenoic acid and its derivatives can be achieved using senecioic acid and/or its derivatives, which can be prepared relatively easily in the industrial process . An improved synthesis of 3,3-dimethyl-4-pentenoic acid methyl ester has been discovered .


Molecular Structure Analysis

The InChI code for 3,3-Dimethyl-4-pentenoic acid is 1S/C7H12O2/c1-4-7(2,3)5-6(8)9/h4H,1,5H2,2-3H3,(H,8,9) . This provides a specific description of the molecule’s structure.

Scientific Research Applications

Synthesis and Industrial Applications

3,3-Dimethyl-4-pentenoic acid methyl ester is a crucial intermediate in synthesizing pyrethroids pesticides. An improved method for its synthesis involves using 3-methyl-2-buten-1-ol and trimethyl orthoacetate, leading to a yield of 85.5% with a purity of 99.2% (Peng Chu-he, 2012). Another improved synthesis approach uses orthophosphate and sodium methoxide as catalysts, enhancing the recovery rate of the product and making the process more suitable for industrial production (Yan-Fang Liao et al., 2012).

Chemical Synthesis and Reactions

Selective terminal oxidation of 3,3-dimethyl-4-pentenoates leads to the formation of 5-acetoxy-3,3-dimethyl-4-pentenoates and their analogues in good yields. This process is beneficial in synthesizing 3,4-dihydro-4,4-dimethyl-2H-pyran-2-one (Mariko Tanaka et al., 1986). The electrochemical carboxylation of certain bromo compounds with atmospheric carbon dioxide yields 3-methylene-4-pentenoic acid, which can be used in aqueous intermolecular Diels-Alder reactions (H. Senboku et al., 1998).

Photoreactions and Isomerization

4-Methyl-2-(E)-pentenoic acid and 5-methyl-2-(E)-hexenoic acid can be transformed into their corresponding β,γ-unsaturated isomers via irradiation at 254 nm. Additionally, the synthesis of 5,5-dimethyl-2(5H)-furanone from 4-hydroxy-4-methyl-2-(E)-pentenoic acid through photochemically induced lactonization is described (J. Biot et al., 2010).

Applications in Organic Chemistry

(Z)- and (E)-4,4-Dimethyl-5-oxo-2-pentenoic acids exhibit ring-chain tautomerism, with the (Z) form existing almost exclusively in the hydroxy lactone form. These compounds can react with various phenylhydrazines to yield dihydropyrazole derivatives (Kunio Ito et al., 1986).

Safety And Hazards

The safety data sheet for 3,3-Dimethyl-4-pentenoic acid suggests that it is a combustible material. It should be kept away from heat and all sources of ignition. In case of a spill or leak, uninvolved persons should evacuate to a safe place . It is also advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

3,3-dimethylpent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-4-7(2,3)5-6(8)9/h4H,1,5H2,2-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYOTZLMLLTWAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442630
Record name 3,3-DIMETHYL-4-PENTENOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-4-pentenoic acid

CAS RN

7796-73-8
Record name 3,3-DIMETHYL-4-PENTENOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl 3,3-dimethylpent-4-enoate (0.5 mole) in 500 ml of ethanol (95% grade) was added potassium hydroxide (1 mole). The solution was refluxed for 1.5 hours. After cooling down to room temperature, the solution was concentrated to 200 ml on a rotary evaporator, and acidified by the addition of 5N H2SO4 solution. The product was isolated by extraction with diethyl ether (3×200 mls). After removal of the solvent, the crude product was distilled under reduced pressure to yield the pure acid (77%) b.p. 78°-80° C. (1.5 mmHg). 1H NMR (CDCl3) δ10.60 (1H, broad s), 5.90 (1H, dd, J 10.3, 17.6 Hz), 5.00 (1H, dd, J 17.6 Hz, J 1.3 Hz), 4.97 (1H, dd, J 10.3 Hz, J 1.3 Hz), 2.35 (2H, s), and 1.20 (6H, s).
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethyl-4-pentenoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3,3-Dimethyl-4-pentenoic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3,3-Dimethyl-4-pentenoic acid
Reactant of Route 4
Reactant of Route 4
3,3-Dimethyl-4-pentenoic acid
Reactant of Route 5
3,3-Dimethyl-4-pentenoic acid
Reactant of Route 6
3,3-Dimethyl-4-pentenoic acid

Citations

For This Compound
39
Citations
YF Liao, HQ Yu, YB Mo, H Zhou… - Advanced Materials …, 2013 - Trans Tech Publ
The improved synthesis of 3, 3-dimethyl-4-pentenoic acid methyl ester (DPE) had been discovered. In new process, orthophosphate (85%) and sodium methoxide(98%)was used as …
Number of citations: 3 www.scientific.net
X Wang, XJ Zhou, G Liu, T Tang, BQ Lu - Journal of Environmental & …, 2009 - cabdirect.org
Objective: To develop a gas chromatography method for monitoring 3, 3-dimethyl-4-pentenoic acid methyl ester (DMPAME) in air. Methods: Using silica gel tube as sorbent, acetone as …
Number of citations: 0 www.cabdirect.org
IK Kim, SK Kang, JH Hong - Journal of the Korean Chemical …, 1986 - koreascience.kr
A stereoselective synthesis of 3-phenoxybenzyl (${\pm} $)-cis and trans-3-(2, 2-dichlorovinyl)-2, 2-dimethyl-1-cyclopropanecarboxylic acid starting from readily available 2-methyl-3-…
Number of citations: 2 koreascience.kr
M Tanaka, H Urata, T Fuchikami - Tetrahedron letters, 1986 - Elsevier
Selective terminal oxidation of 3,3-dimethyl-4-pentenoates does occur under chloride-free Wacker conditions [Pd(OAc) 2 /O 2 ] in AcOH to give 5-acetoxy-3,3-dimethyl-4-pentenoates (7) …
Number of citations: 24 www.sciencedirect.com
X Zou, F Wu, Y Shen, S Xu, W Huang - Tetrahedron, 2003 - Elsevier
The polyfluoroalkyl-lactonization of 4-pentenoic acids having a substituent at the 2 or 3 position with the polyfluoroalkyl iodides initiated by sodium dithionite was realized in good yields. …
Number of citations: 43 www.sciencedirect.com
NR Easton, RD Dillard - The Journal of Organic Chemistry, 1962 - ACS Publications
C (R8)(COOCaHih. These compounds have been used to prepare a wide variety of other products, notably saturated and unsaturated carboxylic acids, levulinic acids, pyrrolidones, …
Number of citations: 13 pubs.acs.org
D Arlt, M Jautelat, R Lantzsch - … Chemie International Edition in …, 1981 - Wiley Online Library
In the course of the last decade the chemistry of insecticides was expanded with the discovery of new cyclopropanecarboxylic acid esters of specific structure, far superior in action to the …
Number of citations: 230 onlinelibrary.wiley.com
M Newcomb, AG Glenn… - The Journal of Organic …, 1989 - ACS Publications
Rate constants for the rearrangement of the 2, 2-dimethyl-3-butenyl radical (1) tothe l, l-dimethyl-3-butenyl radical (3) via theintermediate (2, 2-dimethylcyclopropyl) methyl radical (2) …
Number of citations: 82 pubs.acs.org
HE Zimmerman, WT Gruenbaum - The Journal of Organic …, 1978 - ACS Publications
Results Exploratory Photolyses. The exploratory runs were made both in benzene and tert-butyl alcohol solvent using a 450-W medium-pressure lamp, immersion well, and Pyrex filter. …
Number of citations: 14 pubs.acs.org
KY Tserng, SJ Jin, CL Hoppel - Biochemistry, 1991 - ACS Publications
Materials and Methods Synthesis of Spiropentaneacetic and Methylenecyclopropaneacetic Acids. Ethyl 3, 4-pentadienoate (8.2 g), synthesized according to the procedure of Grandall …
Number of citations: 34 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.